molecular formula C18H20N2O3S B4241330 N-cyclopropyl-4-methyl-3-[(4-methylphenyl)sulfamoyl]benzamide

N-cyclopropyl-4-methyl-3-[(4-methylphenyl)sulfamoyl]benzamide

Cat. No.: B4241330
M. Wt: 344.4 g/mol
InChI Key: HGWKBRCYNHUCJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-4-methyl-3-[(4-methylphenyl)sulfamoyl]benzamide is an organic compound belonging to the class of benzamides This compound is characterized by the presence of a cyclopropyl group, a methyl group, and a sulfonyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-methyl-3-[(4-methylphenyl)sulfamoyl]benzamide typically involves multiple steps, including the formation of the benzamide core, introduction of the cyclopropyl group, and sulfonylation. One common method involves the following steps:

    Formation of Benzamide Core: The benzamide core can be synthesized through the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride, followed by reaction with ammonia to yield 4-methylbenzamide.

    Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction using a suitable cyclopropylating agent, such as diazomethane.

    Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-methyl-3-[(4-methylphenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-cyclopropyl-4-methyl-3-[(4-methylphenyl)sulfamoyl]benzamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-methyl-3-[(4-methylphenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-4-methyl-3-[(4-methylphenyl)sulfamoyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. The presence of the cyclopropyl group, sulfonyl group, and benzamide core makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-cyclopropyl-4-methyl-3-[(4-methylphenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-12-3-7-16(8-4-12)20-24(22,23)17-11-14(6-5-13(17)2)18(21)19-15-9-10-15/h3-8,11,15,20H,9-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWKBRCYNHUCJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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